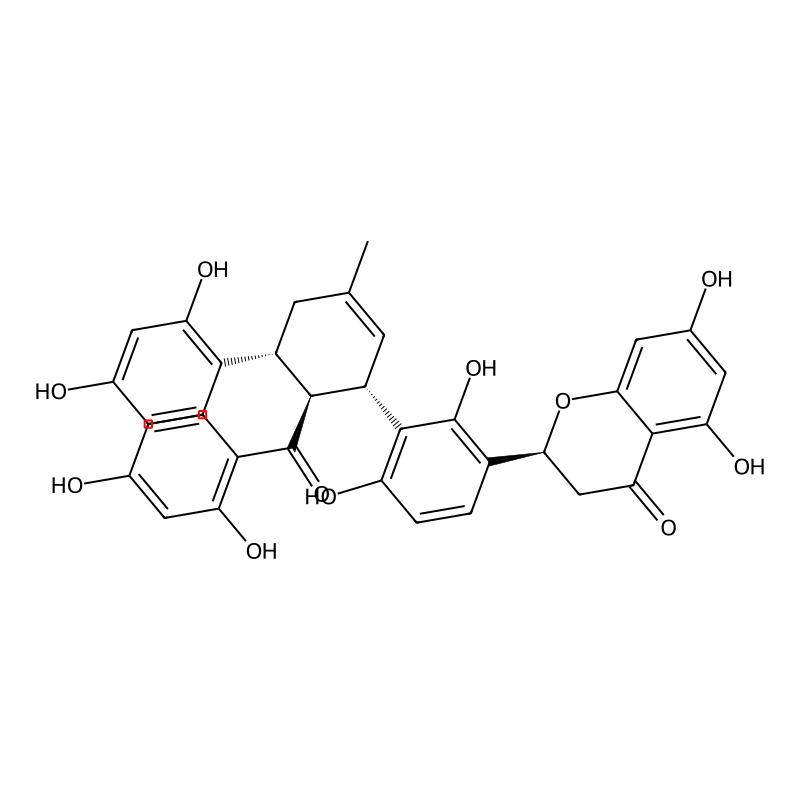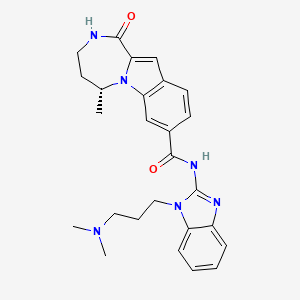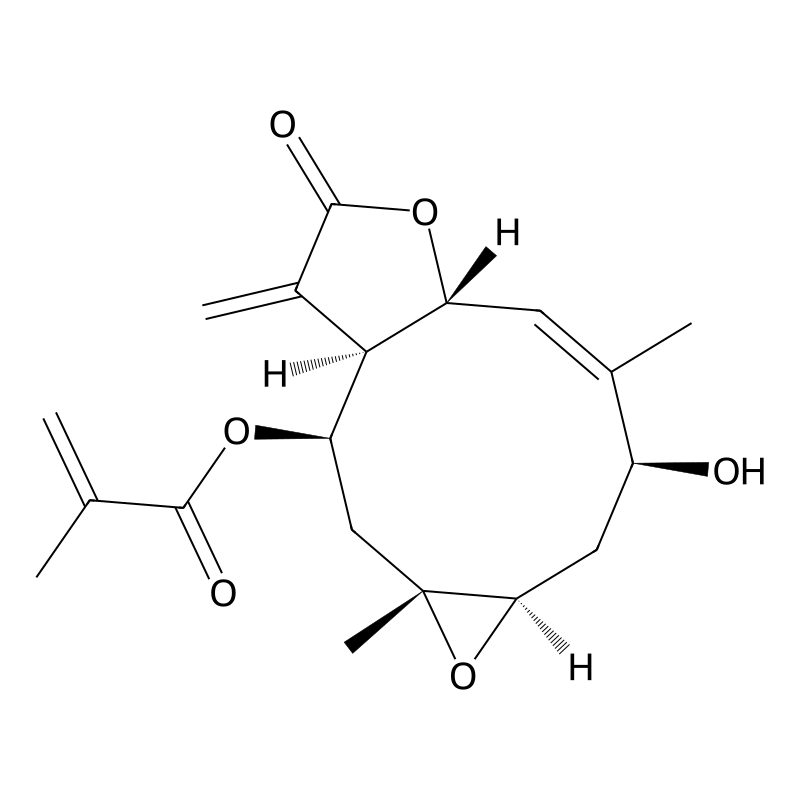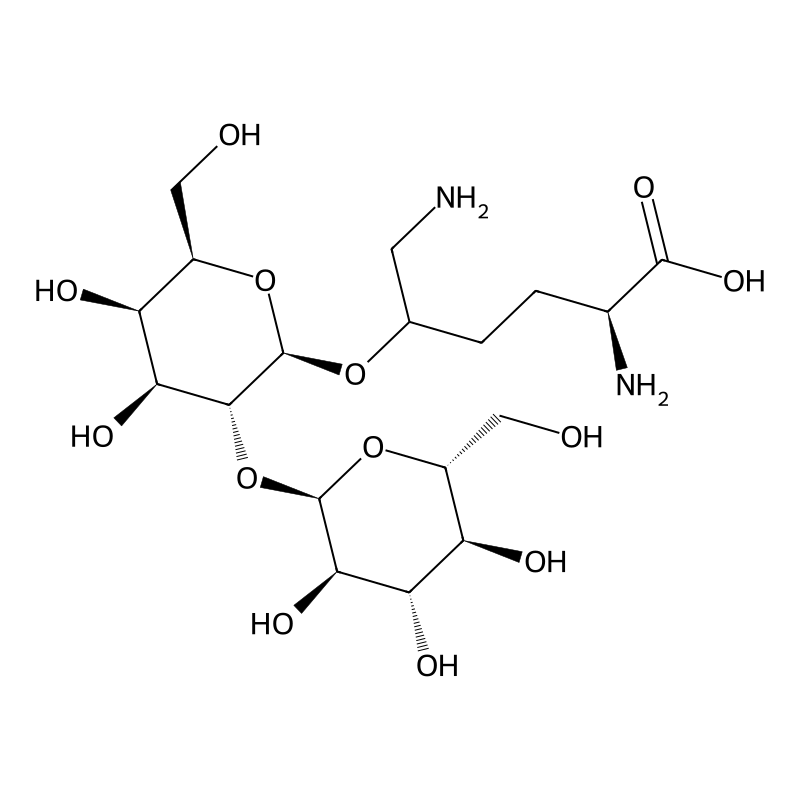Kuwanon L

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Description
Kuwanon L is a natural product found in Morus alba with data available.
Kuwanon L is a naturally occurring compound classified as a 3'-prenylated flavanone, primarily isolated from the root bark of the mulberry tree (Morus alba L). This compound is part of a broader family of flavonoids, which are known for their diverse biological activities and structural complexity. Kuwanon L exhibits unique structural features, including a prenyl group that enhances its biological activity and solubility in organic solvents . The compound's molecular formula is C₄₀H₃₆O₁₁, and it has been characterized by various spectroscopic methods, confirming its intricate structure .
- Oxidation: Kuwanon L can be oxidized to form various derivatives, which may exhibit altered biological activities.
- Reduction: This compound can undergo reduction reactions, affecting its functional groups and reactivity.
- Substitution: Kuwanon L can also engage in substitution reactions, where different functional groups can replace existing ones on the molecule .
These reactions are crucial for modifying the compound for various applications in research and pharmacology.
Kuwanon L has demonstrated significant biological activity, particularly as an allosteric inhibitor of HIV-1 integrase. This mechanism suggests that Kuwanon L can bind to sites other than the active site of the enzyme, altering its activity and potentially inhibiting viral replication . Additionally, it has shown antioxidant properties and anti-inflammatory effects, contributing to its potential therapeutic applications. Studies have indicated that Kuwanon L may modulate signaling pathways involved in inflammation and oxidative stress .
The synthesis of Kuwanon L can be achieved through various methods:
- Natural Extraction: The most common method involves extracting Kuwanon L from the root bark of Morus alba using solvents like ethyl acetate. This method yields a crude extract rich in flavonoids.
- Chemical Synthesis: Synthetic approaches include Diels-Alder reactions involving chalcones and prenylated dienes. These methods allow for the production of Kuwanon L with specific stereochemistry and purity .
- Chemoenzymatic Methods: Recent advancements have introduced enzymatic pathways for synthesizing Kuwanon L, utilizing specific enzymes to catalyze reactions that yield high selectivity and efficiency .
Studies on the interactions of Kuwanon L with biological targets have revealed its potential to bind with various proteins involved in disease processes. For instance, it has been shown to interact with enzymes related to inflammation and viral replication. These interactions are critical for understanding its mechanism of action and optimizing its use in therapeutic contexts .
Kuwanon L shares similarities with several other flavonoids, particularly those derived from Morus alba. Here are some comparable compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Kuwanon G | Prenylated flavonoid | Tyrosinase inhibition |
| Mulberrofuran G | Fused benzofuran | Anti-inflammatory properties |
| Albanol B | Non-prenylated flavonoid | Antioxidant activity |
| Kuwanon H | Additional isoprenyl moiety | Enhanced tyrosinase inhibition |
Kuwanon L is unique among these compounds due to its specific role as an allosteric inhibitor of HIV-1 integrase, which sets it apart from others that primarily exhibit antioxidant or anti-inflammatory properties .








